2-methylquinolin-8-yl N-methyl-N-phenylcarbamate
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Overview
Description
2-methylquinolin-8-yl N-methyl-N-phenylcarbamate is a chemical compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylquinolin-8-yl N-methyl-N-phenylcarbamate typically involves the reaction of 2-methylquinoline with N-methyl-N-phenylcarbamate under specific conditions. One common method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are chosen to optimize yield and purity while minimizing environmental impact.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to ensure sustainability. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are utilized . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-methylquinolin-8-yl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-methylquinolin-8-yl N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylquinolin-8-yl N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinolin-8-yl N-(3-methoxyphenyl)carbamate
- 5-chloro-8-quinolinyl N-phenylcarbamate
- 2-methyl-8-quinolinyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
2-methylquinolin-8-yl N-methyl-N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-11-12-14-7-6-10-16(17(14)19-13)22-18(21)20(2)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPTUVOZYDBRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N(C)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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